2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylthiophene moiety at position 5 and an N-[4-(trifluoromethoxy)phenyl]acetamide group at position 2. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the trifluoromethoxy (OCF₃) group enhances lipophilicity and bioavailability . Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial infections, or cancer.
Properties
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-9-6-7-26-14(9)15-22-21-13(24-15)8-12(23)20-10-2-4-11(5-3-10)25-16(17,18)19/h2-7H,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWMXMOCIOFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.
Attachment of the trifluoromethoxy phenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural homology with other 1,3,4-oxadiazole/thiadiazole-acetamide hybrids. Key comparisons include:
- Electron-Withdrawing Groups: The OCF₃ group in the target compound may improve metabolic stability compared to nitro (NO₂) or chloro (Cl) groups in analogues .
- Heterocyclic Cores : Thiadiazole derivatives (e.g., ) show antioxidant activity, whereas oxadiazole-thiazolone hybrids () prioritize antibacterial effects.
Toxicity and Selectivity
Biological Activity
The compound 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure is crucial for its biological activity. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and potentially improving bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be comparable to established antibiotics, indicating a promising therapeutic potential against resistant bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Potential
In vitro studies have indicated that oxadiazole derivatives can modulate inflammatory pathways. Specifically, the tested compounds demonstrated the ability to inhibit the activation of NF-κB , a key transcription factor involved in inflammatory responses. The degree of inhibition varied with structural modifications; compounds with lipophilic substituents showed enhanced anti-inflammatory activity .
Table 2: Anti-inflammatory Effects
| Compound | NF-κB Inhibition (%) | Reference |
|---|---|---|
| 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | 30 | |
| Compound C (with similar activity) | 45 |
The biological mechanisms underlying the activities of oxadiazole derivatives are still being elucidated. However, several hypotheses have been proposed:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Inflammatory Pathways : By inhibiting NF-κB activation, these compounds may reduce the expression of pro-inflammatory cytokines.
- Receptor Interaction : Some studies suggest that oxadiazole derivatives may interact with specific receptors involved in pain and inflammation modulation.
Case Studies
A recent study evaluated the in vivo efficacy of a related oxadiazole derivative using a forced swimming test model to assess antidepressant-like effects. The results indicated significant behavioral improvements comparable to fluoxetine, suggesting additional therapeutic avenues for these compounds beyond antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
